molecular formula C10H11NO3S B14832292 5-Cyclopropoxy-6-(methylthio)nicotinic acid

5-Cyclopropoxy-6-(methylthio)nicotinic acid

Katalognummer: B14832292
Molekulargewicht: 225.27 g/mol
InChI-Schlüssel: RPXKVWZXXCYBTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-6-(methylthio)nicotinic acid is an organic compound with the molecular formula C10H11NO3S. It is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a cyclopropoxy group and a methylthio group attached to the nicotinic acid core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-(methylthio)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid as the core structure.

    Introduction of Cyclopropoxy Group: The cyclopropoxy group is introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable base.

    Introduction of Methylthio Group: The methylthio group is introduced via a thiolation reaction using methylthiol and a catalyst.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for controlled addition of reagents.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropoxy-6-(methylthio)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The cyclopropoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-6-(methylthio)nicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-6-(methylthio)nicotinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

    Pathways: It can modulate signaling pathways related to inflammation and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nicotinic Acid:

    Methyl Nicotinate: A derivative with a methyl ester group.

    Cyclopropyl Nicotinate: A derivative with a cyclopropyl group.

Uniqueness

5-Cyclopropoxy-6-(methylthio)nicotinic acid is unique due to the presence of both cyclopropoxy and methylthio groups, which confer distinct chemical and biological properties compared to other nicotinic acid derivatives.

Eigenschaften

Molekularformel

C10H11NO3S

Molekulargewicht

225.27 g/mol

IUPAC-Name

5-cyclopropyloxy-6-methylsulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H11NO3S/c1-15-9-8(14-7-2-3-7)4-6(5-11-9)10(12)13/h4-5,7H,2-3H2,1H3,(H,12,13)

InChI-Schlüssel

RPXKVWZXXCYBTR-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C=C(C=N1)C(=O)O)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.